molecular formula C15H23N3O6 B13860413 5-(Isopentenylaminomethyl)uridine

5-(Isopentenylaminomethyl)uridine

Cat. No.: B13860413
M. Wt: 341.36 g/mol
InChI Key: BDYFCYHXUPHLAY-HKUMRIAESA-N
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Description

5-(Isopentenylaminomethyl)uridine (inm5U) is a modified nucleoside characterized by an isopentenylaminomethyl group (-CH₂-NH-C₅H₈) attached to the 5-position of the uracil base (Figure 1). This modification enhances its steric bulk and hydrophobicity compared to canonical uridine. inm5U is part of a broader class of hypermodified nucleosides observed in RNA, where such modifications often stabilize RNA structure, modulate interactions with proteins, or confer resistance to enzymatic degradation .

Properties

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1

InChI Key

BDYFCYHXUPHLAY-HKUMRIAESA-N

Isomeric SMILES

CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

Canonical SMILES

CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C

Origin of Product

United States

Preparation Methods

Post-Synthetic Modification of RNA Oligonucleotides

One of the most effective methods to introduce the 5-(isopentenylaminomethyl) group into RNA is post-synthetic modification of an RNA oligonucleotide containing a reactive precursor such as 5-formyluridine or 5-aminomethyluridine.

  • Reaction with Isopentenylamine: The key step involves the reaction of the precursor nucleoside or RNA containing 5-aminomethyluridine with isopentenylamine hydrochloride in the presence of a base such as triethylamine (TEA) in pyridine solvent. This reaction typically occurs at elevated temperatures (around 55 °C) and proceeds over 12 hours to form the 5-(isopentenylaminomethyl)uridine modification on the RNA strand.

  • Deprotection and Purification: After the modification reaction, base-labile protecting groups are removed by treatment with aqueous ammonia/ethanol mixtures at elevated temperatures (e.g., 55 °C for 8 hours). Desilylation of 2'-O-silyl protecting groups is performed using tetrabutylammonium fluoride (TBAF) or similar fluoride sources. The fully deprotected RNA oligomers are then purified by silica gel chromatography or HPLC to isolate the modified product in high purity.

This method is advantageous for site-specific incorporation into RNA oligonucleotides and has been reported with overall yields around 10% after purification, depending on the sequence and scale.

Direct Chemical Synthesis of the Modified Nucleoside

The synthesis of the free nucleoside this compound can be achieved by:

  • Starting from Uridine: The uridine nucleoside is first selectively protected at the 2'- and 3'-hydroxyl groups using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Introduction of Aminomethyl Group: A 5-formyluridine intermediate is prepared by selective oxidation at the 5-position of the uracil ring. This aldehyde group is then reacted with isopentenylamine to form the corresponding Schiff base, which is subsequently reduced to the stable this compound.

  • Protecting Group Removal: Finally, the silyl protecting groups are removed under mild fluoride treatment to yield the free modified nucleoside.

This approach allows for the preparation of the nucleoside in pure form, which can then be used for further incorporation into oligonucleotides or biochemical studies.

Solid-Phase Synthesis Using Phosphoramidite Chemistry

For incorporation into RNA oligonucleotides during solid-phase synthesis, the modified nucleoside can be converted into a phosphoramidite building block:

  • Protection of Hydroxyl Groups: The 5'-hydroxyl is protected with dimethoxytrityl (DMTr) group, and the 2'-hydroxyl is protected with TBDMS or TOM groups to ensure stability during synthesis.

  • Phosphitylation: The 3'-hydroxyl is converted into a phosphoramidite using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under standard conditions.

  • Incorporation into RNA: The modified phosphoramidite is then incorporated into RNA using automated solid-phase synthesizers employing standard β-cyanoethyl phosphoramidite chemistry. The synthesis proceeds in the 3'→5' direction with cycles of deprotection, coupling, capping, and oxidation.

  • Post-Synthetic Deprotection: After chain assembly, the RNA is cleaved from the solid support and deprotected using ammonium hydroxide and fluoride reagents to remove base and sugar protecting groups.

This method allows for precise site-specific incorporation of this compound into RNA sequences with high coupling efficiency (>99%) and purity.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages Yield / Notes
Post-synthetic modification Reaction of 5-aminomethyluridine RNA with isopentenylamine; deprotection 12 h, 55 °C in pyridine/TEA; NH3/EtOH deprotection Site-specific, mild conditions ~10% overall after purification
Direct nucleoside synthesis Protection → 5-formylation → amination → reduction → deprotection TBDMS protection; Schiff base formation; fluoride deprotection Pure nucleoside for studies Variable, multistep
Solid-phase synthesis with phosphoramidite Synthesis of phosphoramidite derivative → automated RNA synthesis → deprotection Standard β-cyanoethyl phosphoramidite chemistry; mild deprotection High coupling efficiency; scalable >99% coupling efficiency per step

Research Findings and Considerations

  • The post-synthetic modification method is widely used for introducing this compound into RNA oligonucleotides because it avoids the need for complex nucleoside synthesis and phosphoramidite preparation.

  • Solid-phase synthesis with modified phosphoramidites offers high precision and is compatible with automated synthesizers, facilitating the production of longer RNA strands containing the modification.

  • Protecting group strategies are critical to the success of these syntheses, with TBDMS and DMTr groups being the most commonly employed for 2'-OH and 5'-OH protections respectively.

  • The reaction of isopentenylamine with 5-aminomethyluridine derivatives is efficient and selective, forming stable C-N bonds under mild conditions.

  • Purification by silica gel chromatography or HPLC is essential to obtain high-purity modified RNA suitable for biochemical or therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5-(Isopentenylaminomethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 5-amino-2’-deoxyuridine and 5-iodo-2’-deoxyuridine .

Scientific Research Applications

5-(Isopentenylaminomethyl)uridine (inm5U) is a modified nucleoside found in RNA, particularly in tRNA of Thermodesulfobacterium commune . It has the molecular formula C15H23N3O6 and the IUPAC name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione .

Techniques for Detection of Modified Nucleotides

Various chemical approaches exploit the specific reactivity of modified nucleotides in RNA for their detection . Bisulfite sequencing, traditionally used for DNA, has been adapted for RNA to investigate RNA modification on a genome-wide scale .

Table of Modified Nucleotides

CodeNucleotide
m4CmN,2′-O-dimethylcytidine
hm5C5-hydroxymethylcytidine
m3U3-methyluridine
m1acp3Ψ1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine
cm5U5-carboxymethyluridine
m6AmN,2′-O-dimethyladenosine
m62AmN,6N,2′-O-trimethyladenosine
m2,7GN,7-dimethylguanosine
m2,2,7GN,2N,7-trimethylguanosine
m3Um3,2′-O-dimethyluridine
m5D5-methyldihydrouridine
m3Ψ3-methylpseudouridine
f5Cm5-formyl-2′-O-methylcytidine
m1Gm1,2′-O-dimethylguanosine
m1Am1,2′-O-dimethyladenosine
τm5U5-taurinomethyluridine
τm5s2U5-taurinomethyl-2-thiouridine
imG-144-demethylwyosine
imG2isowyosine
ac6AN-acetyladenosine
inm5UThis compound
inm5s2U5-(isopentenylaminomethyl)-2-thiouridine

Mechanism of Action

The mechanism of action of 5-(Isopentenylaminomethyl)uridine involves its incorporation into tRNA, where it plays a role in the proper decoding of the genetic code during protein synthesis. The isopentenyl group enhances the stability and functionality of tRNA, ensuring accurate translation of mRNA into proteins . The compound interacts with various molecular targets, including ribosomal RNA and aminoacyl-tRNA synthetases, to facilitate efficient protein synthesis .

Comparison with Similar Compounds

Structural Analogues at the 5-Position

The 5-position of uridine is a common site for chemical modifications. Below is a comparative analysis of inm5U with key analogues:

Compound Substituent at 5-Position Key Properties Biological Relevance
inm5U Isopentenylaminomethyl (-CH₂-NH-C₅H₈) Hydrophobic, bulky; enhances RNA stability Potential role in RNA protection and enzyme interaction modulation
5-Methyluridine (m5U) Methyl (-CH₃) Moderate hydrophobicity; minimally disruptive Common in tRNA; stabilizes base stacking
5-Carboxyhydroxymethyluridine (chm5U) Carboxyhydroxymethyl (-CH(OH)-COOH) Polar, charged; increases solubility May influence RNA-protein interactions in stress granules
5-(2-Aminoethyl)uridine (NedU) 2-Aminoethyl (-CH₂-CH₂-NH₂) Positively charged; interacts with nucleic acids Found in bacteriophage DNA to evade host nucleases
5-Trifluoromethyluridine Trifluoromethyl (-CF₃) Electron-withdrawing; enhances metabolic stability Antiviral and antitumor applications
5-Thiouridine (s²U) Thiol (-SH) Forms disulfide bonds; redox-sensitive Protects tRNA from oxidative damage; regulates translation

Functional Implications

  • Steric Effects: The bulky isopentenylaminomethyl group in inm5U may hinder nuclease access, analogous to 5-(2-aminoethyl)uridine (NedU) in phage DNA . This contrasts with smaller substituents like methyl (m5U), which minimally affect RNA conformation .
  • Enzyme Interactions : Unlike 5-Trifluoromethyluridine, which inhibits viral polymerases via electronic effects , inm5U’s mechanism may rely on steric blocking of RNA-processing enzymes.

Metabolic and Pharmacological Comparisons

Metabolic Stability

  • inm5U’s bulky substituent likely slows degradation by uridine phosphorylase, similar to 5-(phenylselenenyl)acyclouridine (PSAU), a uridine phosphorylase inhibitor used to prolong uridine bioavailability in chemotherapy .
  • In contrast, 5-Fluorouridine (metabolite of 5-FU) is rapidly catabolized, requiring uridine coadministration to mitigate toxicity .

Therapeutic Potential

  • Antiviral Activity : While 5-Trifluoromethyluridine shows direct antiviral effects , inm5U’s role may be indirect, such as stabilizing therapeutic RNA (e.g., mRNA vaccines) against degradation, akin to pseudouridine (ψ) .

Q & A

Q. What are the established synthetic routes for 5-(Isopentenylaminomethyl)uridine (inm5U), and how do reaction conditions influence yield and purity?

Synthesis of inm5U involves regioselective modification of uridine. A common approach includes silylation of the nucleoside followed by coupling with isopentenylaminomethyl groups under anhydrous conditions, as seen in analogous uridine modifications (e.g., 5-(4-nitrophenylazo)-uridine derivatives). Catalysts like TMSOTf and controlled temperatures (e.g., 84°C) are critical for optimizing regioselectivity . Post-synthesis purification via reverse-phase HPLC ensures high purity, as recommended for modified nucleosides in RNA therapeutics .

Q. What analytical techniques are recommended for detecting and quantifying inm5U in RNA samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity. Protocols for similar compounds, such as 5-ethynyluridine (5-EU), involve RNase digestion of RNA to release nucleosides, followed by reverse-phase separation and selective ion monitoring . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is essential to confirm the isopentenylaminomethyl moiety .

Q. How does the structure of inm5U compare to other modified uridines, and what functional implications arise from these differences?

inm5U features a branched isopentenylaminomethyl group at the C5 position, distinct from pseudouridine (Ψ, C5-C1' glycosidic bond) or 5-methyluridine (m5U). This modification may enhance base stacking in RNA, potentially stabilizing tRNA or rRNA structures. Comparative studies using thermal denaturation assays or molecular dynamics simulations can elucidate structural impacts .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported enzymatic kinetics of inm5U-modifying enzymes?

Contradictions in kinetic data (e.g., varying KmK_m values) may arise from assay conditions. Standardized protocols should include:

  • Comparative assays : Test enzymes (e.g., tRNA-modifying methyltransferases) under uniform pH, temperature, and cofactor concentrations.
  • Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site interactions influencing substrate binding .
  • Mutagenesis : Assess how point mutations in catalytic residues alter activity .

Q. How can researchers investigate the role of inm5U in tRNA stability under cellular stress conditions?

A multi-method approach is recommended:

  • Metabolic labeling : Incorporate isotopically labeled inm5U precursors (e.g., ¹⁵N/¹³C) into tRNA and monitor degradation via LC-MS under oxidative or nutrient stress .
  • Functional knockdown : Use siRNA or CRISPR-Cas9 to silence modifying enzymes (e.g., MiaA homologs) and assess tRNA cleavage via Northern blotting .
  • Bioinformatics : Correlate inm5U abundance with tRNA half-life using sequencing datasets from stress-response models .

Q. What challenges arise when incorporating inm5U into synthetic RNA, and how can they be addressed?

Challenges include:

  • Chemical instability : The isopentenylaminomethyl group may hinder phosphoramidite coupling during solid-phase synthesis. Use tert-butyldimethylsilyl (TBDMS) protection for the exocyclic amine .
  • Enzymatic incorporation : In vitro transcription with T7 RNA polymerase may require optimized NTP ratios or engineered polymerase variants .
  • Validation : Confirm incorporation efficiency via MALDI-TOF MS or enzymatic footprinting .

Q. How can researchers analyze the interaction between inm5U and RNA-modifying enzymes at atomic resolution?

Advanced structural biology methods are critical:

  • Co-crystallization : Soak purified enzymes (e.g., methyltransferases) with inm5U-containing RNA substrates.
  • Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in enzymes upon substrate binding .
  • Computational docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis data .

Methodological Considerations

  • Data Analysis : Use non-parametric statistical tests (e.g., Mann-Whitney U) for small-sample studies, as seen in uridine-related nerve regeneration experiments .
  • Ethical Compliance : For in vivo studies, ensure ethical approval for animal models, specifying protocols for RNA extraction and stress induction .
  • Reproducibility : Publish raw chromatograms, MS spectra, and crystallization parameters in supplementary materials to aid replication .

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